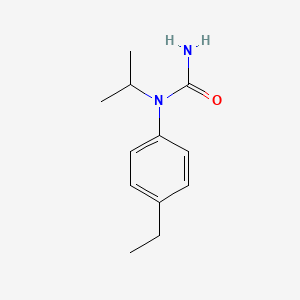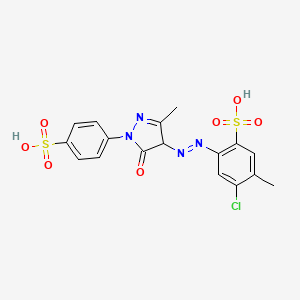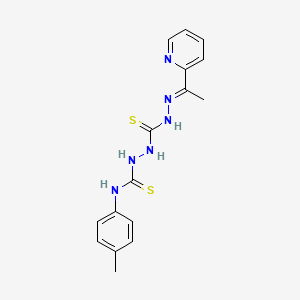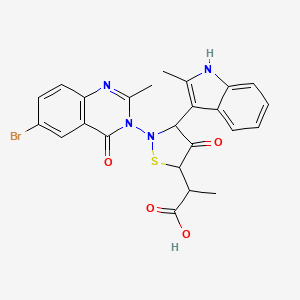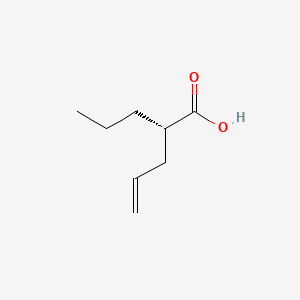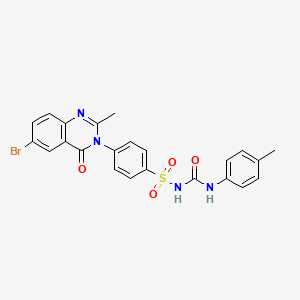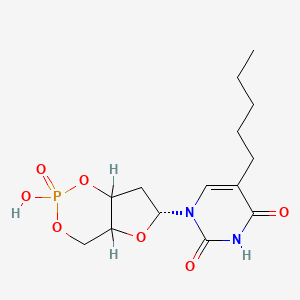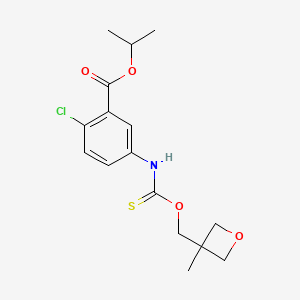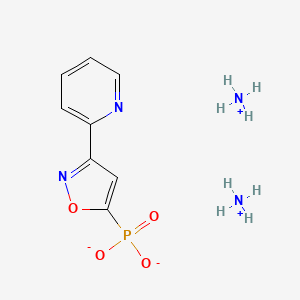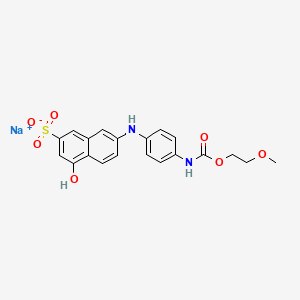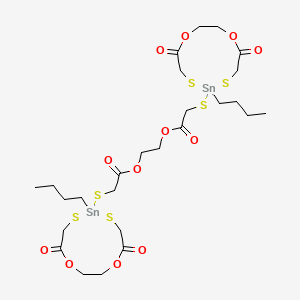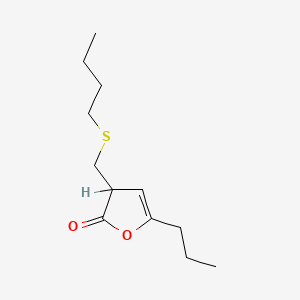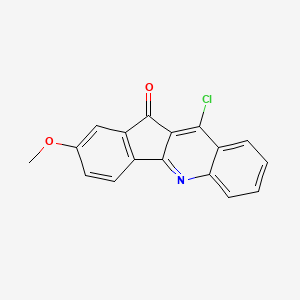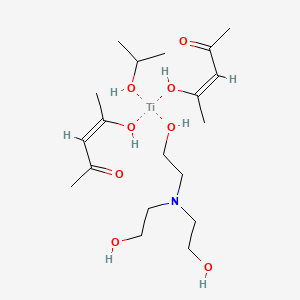
((2,2',2''-Nitrilotris(ethanolato))(1-)-O)bis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is a complex organotitanium compound It is known for its unique coordination structure, where titanium is bonded to multiple ligands, including nitrilotris(ethanolato), pentane-2,4-dionato, and propan-2-olato groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium typically involves the reaction of titanium isopropoxide with nitrilotris(ethanol) and acetylacetone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the titanium precursor. The general reaction scheme is as follows:
Reactants: Titanium isopropoxide, nitrilotris(ethanol), acetylacetone.
Solvent: Anhydrous ethanol or isopropanol.
Conditions: Inert atmosphere (e.g., nitrogen or argon), room temperature to slightly elevated temperatures (25-50°C).
Procedure: The reactants are mixed in the solvent and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium dioxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state titanium complexes.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new titanium complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures (50-100°C).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. The reactions are conducted at low temperatures (0-25°C) to prevent decomposition.
Substitution: Ligand exchange reactions are performed using various ligands (e.g., phosphines, amines) in an inert solvent like dichloromethane or toluene.
Major Products
Oxidation: Titanium dioxide (TiO₂) and other titanium oxides.
Reduction: Lower oxidation state titanium complexes.
Substitution: New titanium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is used as a catalyst in various organic transformations. It is particularly effective in promoting reactions such as epoxidation, polymerization, and cross-coupling reactions.
Biology and Medicine
The compound has potential applications in biology and medicine due to its ability to interact with biomolecules. It is being investigated for its use in drug delivery systems and as a contrast agent in imaging techniques.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including coatings, adhesives, and composites. Its unique properties make it suitable for enhancing the performance and durability of these materials.
Wirkmechanismus
The mechanism by which [2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium exerts its effects involves the coordination of titanium with various ligands. The titanium center can undergo redox reactions, ligand exchange, and other transformations, which are crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium isopropoxide: A simpler titanium alkoxide used in similar applications.
Titanium acetylacetonate: Another titanium complex with acetylacetonate ligands.
Titanium dioxide: A widely used titanium compound with different properties and applications.
Uniqueness
[2,2’,2’'-nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O’)(propan-2-olato)titanium is unique due to its complex coordination structure, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations and material properties.
Eigenschaften
CAS-Nummer |
94233-28-0 |
|---|---|
Molekularformel |
C19H39NO8Ti |
Molekulargewicht |
457.4 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;(Z)-4-hydroxypent-3-en-2-one;propan-2-ol;titanium |
InChI |
InChI=1S/C6H15NO3.2C5H8O2.C3H8O.Ti/c8-4-1-7(2-5-9)3-6-10;2*1-4(6)3-5(2)7;1-3(2)4;/h8-10H,1-6H2;2*3,6H,1-2H3;3-4H,1-2H3;/b;2*4-3-;; |
InChI-Schlüssel |
YWUMAWWJINDPFB-GLPMUSQESA-N |
Isomerische SMILES |
CC(O)C.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C(N(CCO)CCO)CO.[Ti] |
Kanonische SMILES |
CC(C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.C(CO)N(CCO)CCO.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


